molecular formula C32H54O2S2Sn2 B1375818 (4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane CAS No. 1098102-95-4

(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane

Cat. No.: B1375818
CAS No.: 1098102-95-4
M. Wt: 772.3 g/mol
InChI Key: CDHNVAGJGMNTLW-UHFFFAOYSA-N
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Description

(4,8-Bis(octyloxy)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): is a complex organic compound that belongs to the class of benzo[1,2-b:4,5-b’]dithiophene derivatives. This compound is characterized by its unique structure, which includes two octyloxy groups and two trimethylstannane groups attached to a benzo[1,2-b:4,5-b’]dithiophene core. It is primarily used in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic field-effect transistors.

Mechanism of Action

Target of Action

The primary target of this compound is the active layer of polymer solar cells (PSCs) . It is used as a building block in the synthesis of polymers for organic photovoltaics (OPVs) .

Mode of Action

The compound interacts with its targets by being incorporated into the polymer backbone of the active layer in PSCs . It contributes to the tuning of the photo-electronic properties of the copolymers . The compound’s large and rigid planar conjugated structure allows it to effectively absorb light and facilitate charge carrier transportation .

Biochemical Pathways

The compound affects the photo-electronic properties of the copolymers in the active layer of PSCs . This results in changes in the absorption and surface morphology of the active layers, which are key factors in the performance of PSCs .

Result of Action

The incorporation of this compound into the polymer backbone of the active layer in PSCs leads to enhanced performance of the cells . Specifically, it results in an improved power conversion efficiency (PCE) of the PSCs . The enhancement of performance could be mainly attributed to the absorption enhancement and the improved charge carrier transportation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the type and concentration of solvent additives used in the preparation of the active layers . For instance, different solvent additives can induce structural and morphological changes in the active layers, affecting the performance of the PSCs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps. One common method includes the following steps:

    Synthesis of the Benzo[1,2-b4,5-b’]dithiophene Core: This step involves the formation of the benzo[1,2-b:4,5-b’]dithiophene core through a series of reactions, including cyclization and thiolation.

    Introduction of Octyloxy Groups: The octyloxy groups are introduced through etherification reactions, where octyl alcohol reacts with the benzo[1,2-b:4,5-b’]dithiophene core in the presence of a base.

    Attachment of Trimethylstannane Groups:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzo[1,2-b:4,5-b’]dithiophene core, often leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the trimethylstannane groups, where the stannane groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are frequently employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is widely used in the development of organic photovoltaic cells and organic field-effect transistors due to its excellent electronic properties.

    Polymer Chemistry: It serves as a building block for the synthesis of conjugated polymers used in various electronic applications.

Biology and Medicine:

    Biosensors: The compound’s unique electronic properties make it suitable for use in biosensors for detecting biological molecules.

    Drug Delivery: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

    Solar Cells: The compound is used in the production of organic solar cells, contributing to the development of renewable energy sources.

    Flexible Electronics: Its flexibility and electronic properties make it ideal for use in flexible electronic devices, such as wearable electronics.

Comparison with Similar Compounds

    (4,8-Bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene): Similar structure but with 2-ethylhexyloxy groups instead of octyloxy groups.

    (4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): Contains chloro and tripropylsilyl groups instead of octyloxy groups.

    (4,8-Bis(1-ethynyl-3,5-bis(octyloxy)phenyl)-benzo[1,2-b4,5-b’]dithiophene): Contains ethynyl and bis(octyloxy)phenyl groups.

Uniqueness:

    Electronic Properties: The presence of octyloxy and trimethylstannane groups enhances the compound’s electronic properties, making it highly efficient in organic electronic applications.

    Flexibility: The compound’s structure provides flexibility, making it suitable for use in flexible electronic devices.

This detailed article provides a comprehensive overview of (4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2;;;;;;;;/h15-16H,3-14,17-18H2,1-2H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHNVAGJGMNTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCC)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O2S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857036
Record name [4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098102-95-4
Record name [4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, 1,1'-[4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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